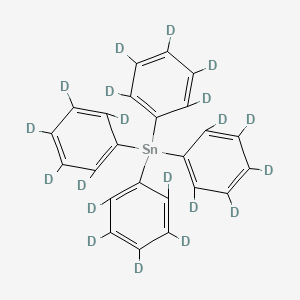
Tetraphenyl-d20-tin
Overview
Description
Synthesis Analysis
The synthesis of tetraphenyl-d20-tin involves the preparation of tetrakis derivatives, such as tetrakis(p-methoxyphenyl)tin(IV) and tetrakis(p-methylthiophenyl)tin(IV), through methods that have been detailed in the literature. These compounds are prepared and characterized by their vibrational spectra and X-ray crystal structures, highlighting the methodological approaches towards the synthesis of complex organotin compounds (Wharf & Simard, 1987).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated through various studies. For example, X-ray diffraction analyses have revealed the tetragonal structures of these compounds, providing insights into their molecular symmetry and the impacts of substituents on the tin-carbon bond lengths. Such structural analyses are critical for understanding the steric and electronic effects influencing the properties of organotin compounds (Belsky et al., 1983).
Chemical Reactions and Properties
Organotin compounds, including this compound, participate in a variety of chemical reactions, owing to the versatile nature of the tin atom. The synthesis and reactions of organotin compounds with different ligands and substituents reveal their reactivity and potential applications in catalysis, polymerization, and organic transformations. Studies have shown how modifications in the organotin structure can lead to significant changes in their reactivity and chemical properties (Eichhöfer et al., 2010).
Physical Properties Analysis
The physical properties of this compound, such as melting points, crystal structures, and densities, are closely tied to their molecular structures. Detailed crystallographic studies provide insights into the packing arrangements, bond lengths, and angles, which in turn affect the compound's physical state, stability, and solubility. These properties are essential for determining the applicability of organotin compounds in different fields (Ross et al., 1994).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity towards various organic and inorganic substrates, oxidation states, and coordination chemistry, are fundamental aspects of its study. Investigations into the bond formation, ligand substitution reactions, and the role of tin in catalytic processes provide valuable information on the chemical versatility and potential applications of this compound and related compounds (Smith et al., 1991).
Scientific Research Applications
Fluorescence Properties and Metal Complexation
Tetraphenyl-d20-tin, as part of the broader category of organotin compounds, has been explored for its unique properties and applications in scientific research. One notable study investigates the molecular structure, redox, and unexpected fluorescence properties of a tetraphenylporphyrin tin(IV) complex, axially sigma-bonded with two ferrocene substituents. This research utilized various analytical methods, including UV-vis, MCD, electro- and spectroelectrochemical methods, DFT calculations, and X-ray crystallography, highlighting the compound's potential in fluorescence-based applications (Solntsev et al., 2010).
Charge Injection and Semiconductor Applications
Furthermore, studies on charge injection from indium tin oxide (ITO) into organic semiconductors reveal the importance of compounds like tetraphenyl diamine doped polycarbonate in understanding the interplay between hole mobility and current injection at the contact. This research contributes significantly to the development of organic electronic devices by elucidating the factors that limit current flow in such systems (Shen et al., 2001).
Thin Film Growth and Semiconductor Properties
Another vital application area is the metal–organic chemical vapor deposition (MOCVD) of tin(IV) oxide thin films, where organotin compounds play a crucial role as precursors. A study introduced a terminally amino functionalized tetra-alkyl Sn(IV) precursor for the MOCVD process, showcasing the ability to tune structural and morphological features of tin(IV) oxide films, which are essential for chemical sensing and semiconductor applications (Zanders et al., 2018).
Non-linear Optical Properties
Research into functionalized adamantanes and tetraphenyl-tin-sulfide-clusters demonstrates the non-linear optical response of these materials, offering insights into their potential for photonics and advanced optical materials. The study focuses on identifying the local structure and chemical bonding through techniques like EELS and PDF analysis, contributing to the understanding of materials with non-linear optical properties (Belz et al., 2022).
Catalysis and Carbon Dioxide Fixation
Organotin compounds, including this compound derivatives, have been explored for their catalytic capabilities, especially in the context of carbon dioxide fixation. A study utilizing electron-deficient tin(IV)tetraphenylporphyrin perchlorate as a catalyst demonstrates the efficiency of such compounds in converting epoxides and carbon dioxide into cyclic carbonates, highlighting the role of organotin compounds in green chemistry and environmental sustainability (Ahmadi et al., 2012).
Safety and Hazards
The safety data sheet for a related compound, Tetraphenyltin, indicates that it may cause skin irritation, serious eye irritation, and may be very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and avoid release to the environment .
properties
IUPAC Name |
tetrakis(2,3,4,5,6-pentadeuteriophenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;/i4*1D,2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIAMBJMSSNNM-RWLYZZOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310655 | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
358731-93-8 | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



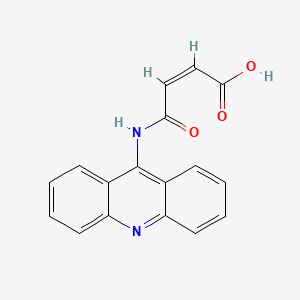
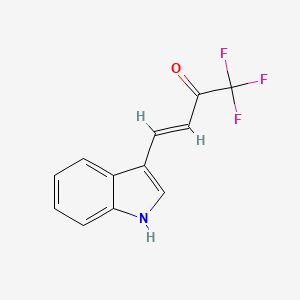

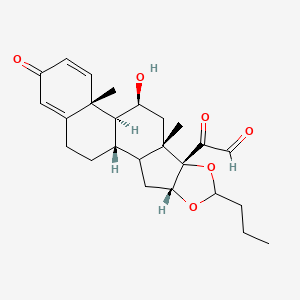
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)
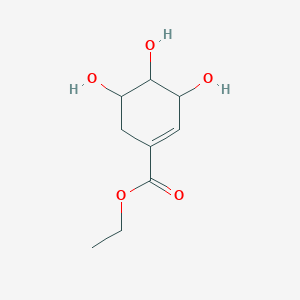

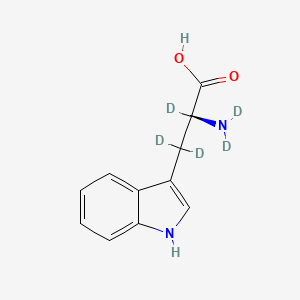
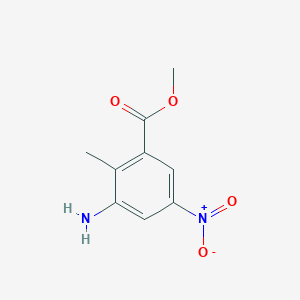
![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)